molecular formula C20H13Cl2N5O B11106503 5-amino-3-[(Z)-1-cyano-2-(3,5-dichloro-2-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-[(Z)-1-cyano-2-(3,5-dichloro-2-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B11106503
M. Wt: 410.3 g/mol
InChI Key: DIGNVHWKGXDLSU-NTUHNPAUSA-N
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-(3,5-DICHLORO-2-METHOXYPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a heterocyclic compound with significant potential in various scientific fields. This compound is part of the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-(3,5-DICHLORO-2-METHOXYPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves a multi-step process. One common method includes the reaction of diazonium salts with ethyl cyanoacetate, followed by a series of cyclization and condensation reactions . The reaction conditions often involve the use of organic solvents and inert gas protection to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-1-CYANO-2-(3,5-DICHLORO-2-METHOXYPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

5-AMINO-3-[(1Z)-1-CYANO-2-(3,5-DICHLORO-2-METHOXYPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-(3,5-DICHLORO-2-METHOXYPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have suggested its potential binding to bacterial targets, indicating its role as an antimicrobial agent .

Properties

Molecular Formula

C20H13Cl2N5O

Molecular Weight

410.3 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(3,5-dichloro-2-methoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C20H13Cl2N5O/c1-28-19-12(8-14(21)9-17(19)22)7-13(10-23)18-16(11-24)20(25)27(26-18)15-5-3-2-4-6-15/h2-9H,25H2,1H3/b13-7+

InChI Key

DIGNVHWKGXDLSU-NTUHNPAUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Cl)Cl)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3

Origin of Product

United States

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